molecular formula C9H10FN B068721 4-fluoro-2,3-dihydro-1H-inden-2-amine CAS No. 162752-09-2

4-fluoro-2,3-dihydro-1H-inden-2-amine

Cat. No.: B068721
CAS No.: 162752-09-2
M. Wt: 151.18 g/mol
InChI Key: FJAYLUFWDPGQSK-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C9H10FN It is a derivative of indane, featuring a fluorine atom at the 4-position and an amine group at the 2-position of the dihydroindenyl ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2,3-dihydro-1H-inden-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-1-indanone.

    Reduction: The carbonyl group of 4-fluoro-1-indanone is reduced to form 4-fluoro-2,3-dihydro-1H-inden-2-ol.

    Amination: The hydroxyl group is then converted to an amine group through a substitution reaction, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form this compound derivatives with different substituents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

4-Fluoro-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1-indanone: A precursor in the synthesis of 4-fluoro-2,3-dihydro-1H-inden-2-amine.

    2,3-Dihydro-1H-inden-2-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Fluoro-2,3-dihydro-1H-inden-1-amine: Similar structure but with the amine group at a different position.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and an amine group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAYLUFWDPGQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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